N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine
Overview
Description
“N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is a chemical compound. However, there is limited information available about this specific compound12. It’s worth noting that compounds with similar structures, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, are well-documented1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine”. However, the synthesis of similar compounds often involves reactions like electrophilic substitution3.Molecular Structure Analysis
The molecular structure of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” is not readily available. However, the structure of similar compounds, such as “N-(p-Toluenesulfonyl)glycine Methyl Ester”, can be found in chemical databases1.Chemical Reactions Analysis
The specific chemical reactions involving “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds like biphenyl derivatives are known to undergo reactions like electrophilic substitution3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not readily available. However, similar compounds like “N-(p-Toluenesulfonyl)glycine Methyl Ester” have documented properties1.Safety And Hazards
The safety and hazards associated with “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not documented. However, similar compounds are typically handled with care in a laboratory setting5.
Future Directions
The future directions for research on “N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine” are not specified. However, similar compounds are often the subject of ongoing research in medicinal chemistry6.
Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUFHGYKFWFFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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